2-Amino-2-ethyl-1-phenylpentan-1-one
Description
Contextualization within Substituted Cathinone (B1664624) Chemical Landscape
Substituted cathinones are a broad class of compounds derived from cathinone, a naturally occurring stimulant found in the plant Catha edulis. These synthetic derivatives are characterized by a phenethylamine (B48288) core with a ketone group at the beta position and various substitutions on the aromatic ring, the alpha-carbon, or the amino group. 2-Amino-2-ethyl-1-phenylpentan-1-one fits squarely within this landscape as the N-ethyl analog of pentedrone (B609907).
The structural modifications of the cathinone molecule, such as the addition of an ethyl group to the nitrogen atom in the case of N-Ethylpentedrone, can significantly alter its pharmacological profile. Research into structure-activity relationships (SAR) within the substituted cathinone class aims to understand how these molecular changes influence the compound's interaction with biological targets, such as monoamine transporters.
Significance in Contemporary Organic Chemistry and Biological Research
The significance of this compound in contemporary research is multifaceted. In organic chemistry, the synthesis and characterization of such novel psychoactive substances (NPS) present ongoing challenges and opportunities for the development of analytical techniques. The elucidation of its chemical structure and properties contributes to the broader understanding of substituted cathinones.
From a biological and pharmacological perspective, N-Ethylpentedrone serves as a tool to probe the function of the central nervous system. As a potent norepinephrine-dopamine reuptake inhibitor (NDRI), it is studied to understand the mechanisms of stimulant action and the neurochemical basis of reward and reinforcement. Its high affinity for the dopamine (B1211576) transporter (DAT) makes it a compound of interest in addiction studies.
Research Objectives and Theoretical Framework for Investigation
The primary research objectives for investigating this compound are centered on elucidating its complete pharmacological and toxicological profile. A key theoretical framework for this investigation is the monoamine hypothesis of stimulant action, which posits that the psychostimulant effects of these compounds are primarily mediated by their ability to increase the extracellular concentrations of dopamine, norepinephrine (B1679862), and serotonin (B10506) in the brain.
Studies aim to quantify its binding affinity and functional activity at the dopamine, norepinephrine, and serotonin transporters. Furthermore, research seeks to understand its metabolism, identifying the major metabolites and the enzymatic pathways involved. This information is crucial for developing analytical methods for its detection in biological samples and for understanding its duration of action and potential for drug-drug interactions. The investigation of its behavioral effects in animal models provides insights into its stimulant, rewarding, and potential reinforcing properties, which are key indicators of its abuse liability.
Synthesis and Chemical Profile
The synthesis of this compound, as with many substituted cathinones, typically involves a multi-step process. A common synthetic route starts with the bromination of 1-phenylpentan-1-one to form an alpha-bromo ketone intermediate. This is followed by an amination reaction with ethylamine (B1201723) to yield the final product, N-Ethylpentedrone. The compound is often prepared as a hydrochloride salt for improved stability and handling.
Chemical and Physical Properties of N-Ethylpentedrone
| Property | Value |
| IUPAC Name | 2-(ethylamino)-1-phenylpentan-1-one |
| Synonyms | N-Ethylpentedrone, NEP, α-EAPP |
| CAS Number | 779974-89-9 |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | Crystalline solid |
Analytical Profile
The unambiguous identification and quantification of this compound are critical in both academic research and forensic analysis. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive analytical characterization.
Spectroscopic Data
Spectroscopic methods provide detailed information about the molecular structure of N-Ethylpentedrone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of the ethyl and pentyl groups, as well as the phenyl ring.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. A characteristic absorption band for the ketone (C=O) group is typically observed.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of N-Ethylpentedrone shows characteristic fragments that aid in its identification.
Key Spectroscopic Data for N-Ethylpentedrone
| Spectroscopic Technique | Key Observations |
| 1H NMR | Signals corresponding to aromatic protons, the methine proton adjacent to the carbonyl group, and protons of the ethyl and propyl groups. |
| 13C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and pentyl chains. |
| IR Spectroscopy | Characteristic absorption for the C=O stretch of the ketone. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
Chromatographic Data
Chromatographic techniques are essential for separating N-Ethylpentedrone from complex matrices and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile compounds like N-Ethylpentedrone. The retention time on a specific GC column and the mass spectrum of the eluting compound provide a high degree of certainty for its identification.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry technique is employed for the accurate mass measurement of the parent compound and its metabolites in biological samples. The retention time in the liquid chromatography system further aids in its identification.
Chromatographic Parameters for N-Ethylpentedrone Analysis
| Chromatographic Technique | Typical Parameters |
| GC-MS | Specific column type, temperature program, and resulting retention time. |
| LC-QTOF-MS | Column type, mobile phase composition, gradient elution profile, and retention time. |
Biological Research and Applications
The primary focus of biological research on this compound is to understand its pharmacological mechanism of action and its effects on the central nervous system.
Mechanism of Action
Research has demonstrated that N-Ethylpentedrone is a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI). It exhibits a high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), while having a significantly lower affinity for the serotonin transporter (SERT). This pharmacological profile is consistent with its observed psychostimulant effects. The increased levels of dopamine and norepinephrine in the synaptic cleft are believed to mediate the stimulant, euphoric, and reinforcing properties of the compound.
Pharmacokinetics and Metabolism
Studies using in vitro models, such as rat, mouse, and human liver microsomes, have been conducted to investigate the metabolic fate of N-Ethylpentedrone. These studies have identified several phase I and phase II metabolites. The primary metabolic pathways include N-dealkylation, beta-ketone reduction, and hydroxylation of the aromatic ring and the alkyl chain. The identification of these metabolites is crucial for developing comprehensive toxicological screening methods.
Legal and Regulatory Status
The legal status of this compound (N-Ethylpentedrone) varies significantly between jurisdictions, reflecting a global effort to regulate the proliferation of new psychoactive substances. In many countries, it is controlled under broad legislation covering synthetic cathinones or through specific scheduling. For instance, in the United States, while not explicitly scheduled at the federal level, it can be considered a controlled substance analogue. In the United Kingdom, it is classified as a Class B drug. Several other countries, including Brazil, Germany, Japan, and Sweden, have also implemented controls on its production, sale, and possession. who.intacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-amino-2-ethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C13H19NO/c1-3-10-13(14,4-2)12(15)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3 |
InChI Key |
OMZSKMQEWCFQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(C(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for 2-Amino-2-ethyl-1-phenylpentan-1-one
Advanced synthetic strategies for this compound and its analogs aim to construct the molecule efficiently and with control over its stereochemistry. These methods include stereoselective approaches and multicomponent reactions.
Stereoselective synthesis is crucial in medicinal chemistry as different stereoisomers of a molecule can exhibit varied biological activities. While specific literature detailing the stereoselective synthesis of this compound is not abundant in the provided search results, general principles of asymmetric synthesis can be applied. The key is the stereoselective construction of the 2-amino-1,3-diol moiety, which is a common feature in similar biologically active compounds. nih.gov
One common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively. nih.gov Another approach is the stereoselective aminohydroxylation of allylic carbamates. nih.gov Reductive amination of a chiral precursor, such as (R)-(−)-1-hydroxy-1-phenyl-2-propanone, using a catalyst like Raney nickel, has been investigated for the synthesis of related amino alcohols. researchgate.net
Enantioselective hydrogenation is another powerful tool. For example, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261) has been studied using catalysts supported on various materials like silica (B1680970) and zirconia, in the presence of chiral modifiers. researchgate.net Furthermore, multi-enzyme pathways have been developed for the synthesis of enantiomerically pure 1,2-amino alcohols from renewable starting materials like L-phenylalanine. acs.org
| Method | Key Features | Potential Application |
| Chiral Auxiliaries | Use of a chiral molecule to direct the stereochemistry of a reaction. | Synthesis of specific stereoisomers of this compound. |
| Stereoselective Aminohydroxylation | Introduction of amino and hydroxyl groups in a stereocontrolled manner. | Creating the core structure with defined stereochemistry. |
| Reductive Amination of Chiral Precursors | Amination of a chiral ketone or alcohol. | Establishing the stereocenter at the carbon bearing the amino group. |
| Enantioselective Hydrogenation | Asymmetric reduction of a prochiral ketone. | Controlling the stereochemistry of the hydroxyl group if formed. |
| Multi-enzyme Cascades | Use of multiple enzymes in a sequential reaction. | "Green" and highly selective synthesis of chiral amino alcohol precursors. acs.org |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govnih.gov This approach is particularly valuable for generating libraries of analogs for structure-activity relationship studies.
While a specific MCR for this compound is not detailed in the search results, the principles of MCRs can be applied to synthesize a variety of related structures. For instance, isocyanide-based MCRs are versatile for creating diverse molecular scaffolds. researchgate.net A one-pot, three-component reaction for the synthesis of 2-iminothiazolines involves the reaction of isocyanides, amines, sulfur, and 2'-bromoacetophenones, demonstrating the power of MCRs in heterocyclic synthesis. researchgate.net The synthesis of dialkyl 2-(1-(alkylamino)-1,3-dioxo-3-phenylpropan-2-yl)malonates via a pseudo-five-component reaction highlights the complexity achievable through MCRs. nih.gov
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time. For example, in the synthesis of 2-iminothiazolines, a brief optimization was performed by adjusting the temperature and co-solvent, which significantly impacted the reaction time and yield. researchgate.net
Precursor Synthesis and Reactivity
The synthesis of this compound relies on the availability and reactivity of key precursors, primarily α-bromovalerophenone and ethylamine (B1201723).
α-Bromovalerophenone (2-bromo-1-phenylpentan-1-one) is a key intermediate in the synthesis of many substituted cathinones. semanticscholar.orgresearchgate.net It is an organic compound with a valerophenone (B195941) backbone and a bromine atom at the alpha position relative to the ketone. musechem.com This bromine atom makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack.
Several methods exist for the synthesis of α-bromovalerophenone. One common method is the bromination of valerophenone. semanticscholar.org The reactivity of the bromine atom allows for various functionalizations, primarily through nucleophilic substitution reactions. musechem.com
| Precursor | Synthetic Method | Key Reactivity |
| α-Bromovalerophenone | Bromination of valerophenone. semanticscholar.org | The α-bromine is a good leaving group, facilitating nucleophilic substitution. musechem.com |
The final step in the synthesis of this compound is typically the amination of α-bromovalerophenone with ethylamine. chemsrc.com This is a nucleophilic substitution reaction where the nitrogen atom of ethylamine attacks the electrophilic α-carbon of α-bromovalerophenone, displacing the bromide ion.
The reaction is generally carried out in a suitable solvent, and a base may be added to neutralize the hydrobromic acid formed as a byproduct. The choice of solvent and reaction temperature can influence the reaction rate and the formation of side products. Reductive amination is another important method for forming C-N bonds. For example, 1-phenyl-2-propanone can be reductively aminated with sodium cyanoborohydride in the presence of an amine source to produce 2-amino-1-phenylpropane. youtube.com A direct α-amination of native carbonyl compounds has also been reported, offering a straightforward way to introduce a primary amino group. nih.gov
Mechanistic Studies of Synthetic Pathways
The synthesis of α-amino ketones can be achieved through various routes, each with distinct mechanistic underpinnings. These pathways offer different levels of control over the final product's structure and stereochemistry.
A classical and direct approach to the synthesis of α-amino ketones is the nucleophilic substitution of an α-haloketone. rsc.org In the context of this compound, this would involve the reaction of 2-bromo-1-phenylpentan-1-one with ethylamine. The mechanism of this reaction is critical to understanding potential side products and reaction kinetics.
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the α-carbon, displacing the bromide leaving group in a single, concerted step. The rate of this reaction is dependent on the concentration of both the α-haloketone and the amine. Steric hindrance around the α-carbon can slow the reaction, but for a secondary carbon as in this case, the pathway is generally viable.
An alternative, though less likely, pathway is the unimolecular nucleophilic substitution (SN1) mechanism. This would involve the spontaneous dissociation of the bromide ion to form a secondary carbocation at the α-position. This carbocation would then be attacked by the amine nucleophile. However, the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is energetically unfavorable, making the SN2 pathway the more probable route. A one-pot strategy can also be employed, starting from benzylic secondary alcohols, which proceeds through oxidation to a ketone, α-bromination, and subsequent nucleophilic substitution to yield the final α-amino ketone. organic-chemistry.org
Catalytic hydrogenation provides a powerful method for the synthesis of α-amino ketones, often from precursors such as α-amino enones or α-iminoketones. rsc.orgacs.org Catalytic transfer hydrogenation is an alternative that uses organic molecules as a hydrogen source instead of hydrogen gas.
Catalytic Hydrogenation: This process involves the addition of molecular hydrogen (H₂) across a double bond in the presence of a metal catalyst. For instance, an α-imino ketone precursor could be hydrogenated to the corresponding α-amino ketone. The mechanism involves the adsorption of both the hydrogen and the substrate onto the surface of the catalyst (e.g., Palladium, Platinum, Rhodium). Hydrogen atoms are then transferred to the imine double bond, resulting in the desired amine. The efficiency and selectivity of the reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions.
Transfer Hydrogenation: In this variation, a hydrogen donor molecule, such as Hantzsch ester or isopropanol, provides the hydrogen atoms. This method avoids the need for high-pressure hydrogen gas, making it operationally simpler. Chiral Brønsted acids can be used to catalyze the asymmetric transfer hydrogenation of α-keto ketimines, affording α-amino ketones with high yields and enantioselectivities. rsc.org The mechanism involves the protonation of the imine by the acid catalyst, followed by the transfer of a hydride from the hydrogen donor.
Controlling the stereochemistry at the α-carbon is a significant challenge in the synthesis of molecules like this compound. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved using chiral catalysts, auxiliaries, or reagents.
One of the most effective methods is asymmetric hydrogenation, which extends the principles of catalytic hydrogenation by using a chiral catalyst. These catalysts are typically transition metal complexes (e.g., Iridium, Rhodium, Cobalt) coordinated to chiral ligands, such as chiral phosphines (e.g., DuanPhos) or spiro aminophosphine (B1255530) ligands. acs.orgnih.govresearchgate.net The chiral environment created by the ligand forces the substrate to bind to the metal center in a specific orientation, leading to the preferential formation of one enantiomer over the other. The mechanism is a stepwise process where the α-imino ketone is first hydrogenated to an α-amino ketone, which may then undergo enolization and further hydrogenation. acs.org
Another strategy involves the use of chiral auxiliaries. For example, a chiral sulfinamide (such as Ellman's auxiliary) can be condensed with the ketone to form a chiral N-sulfinyl imine. rsc.orgyale.edu Subsequent nucleophilic addition or reduction is directed by the chiral auxiliary, which is then cleaved to reveal the chiral amine. This approach has proven highly versatile for the asymmetric synthesis of a wide variety of amines. yale.edu
| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh/(Sc,Rp)-DuanPhos | α-Iminoketones | 90-96% | >99.9% | acs.org |
| Ir-(R)-SpiroAP | α-Amino Ketones (reduction to alcohol) | High | Up to 99.9% | researchgate.net |
| Cobalt-bisphosphine | α-Primary Amino Ketones (reduction to alcohol) | High | Up to 99% | nih.govacs.org |
| Chiral Pd(II) Complex | α-Keto Imines (arylation) | Good | High | nih.gov |
Chemical Transformations and Derivatization
The presence of both a ketone and an amine functionality makes this compound a versatile building block for further chemical modification. nih.gov These transformations allow for the exploration of the chemical space around this core scaffold.
Reduction of the Ketone: The carbonyl group is readily reduced to a secondary alcohol, yielding the corresponding 1,2-amino alcohol. This transformation is one of the most fundamental reactions of ketones. researchgate.net
Catalytic Hydrogenation: Asymmetric hydrogenation using chiral iridium or cobalt catalysts can achieve this reduction with excellent control over the stereochemistry of the newly formed hydroxyl group, producing chiral vicinal amino alcohols in high yields and enantioselectivities. nih.govresearchgate.net
Hydride Reagents: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone. The stereochemical outcome of these reductions on α-amino ketones is often governed by Cram's rule or the Felkin-Anh model, where the bulky phenyl and ethyl groups, as well as the amino group, direct the incoming hydride to the less sterically hindered face of the carbonyl. acs.org
Oxidation of the Amine: The secondary amine functionality can be oxidized, although this is often less straightforward than ketone reduction. Electrochemical oxidation provides a potential route. The mechanism typically begins with a one-electron oxidation to form a radical cation, which then deprotonates at the α-carbon. mdpi.com Further oxidation can lead to the formation of an imine. Chemical oxidizing agents can also be employed, but care must be taken to avoid side reactions involving the ketone or other parts of the molecule.
| Reagent/Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|
| H₂, Chiral Iridium Catalyst (e.g., Ir-SpiroAP) | Chiral 1,2-Amino Alcohol | High enantioselectivity (>99% ee) and high turnover number (TON) | researchgate.net |
| H₂, Chiral Cobalt Catalyst | Chiral 1,2-Amino Alcohol | Efficient for α-primary amino ketones; avoids protection steps | nih.govacs.org |
| Sodium Borohydride (NaBH₄) | 1,2-Amino Alcohol (Diastereomeric mixture) | Common, inexpensive hydride reagent; stereoselectivity depends on substrate | acs.org |
| Lithium Aluminum Hydride (LiAlH₄) | 1,2-Amino Alcohol (Diastereomeric mixture) | Powerful reducing agent; less selective than catalytic methods | acs.org |
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another, enabling the synthesis of diverse derivatives from a common intermediate. solubilityofthings.com
Amine Derivatization: The secondary amine can be readily converted into other functional groups.
Amide Formation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base yields an amide. This transformation can be useful for installing different substituents or for altering the electronic properties of the nitrogen atom.
Sulfonamide Formation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) produces a sulfonamide.
Further Alkylation: The amine can be subjected to further alkylation to form a tertiary amine, though this can be difficult to control and may lead to quaternization.
Ketone Derivatization: The ketone offers numerous possibilities for scaffold modification.
Imine/Enamine Formation: Condensation with primary or secondary amines can form imines or enamines, respectively. These can serve as intermediates for further C-C bond-forming reactions.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the carbonyl group into a carbon-carbon double bond, providing access to allylic amine structures.
Reductive Amination: The ketone itself can be used in a reductive amination reaction with a different amine and a reducing agent (e.g., sodium cyanoborohydride) to modify the amino group on the α-carbon, although this is more relevant to its synthesis. youtube.com
These transformations highlight the utility of this compound as a versatile chemical scaffold, amenable to a wide range of modifications at its two key functional groups.
Investigation of Photochemical and Thermochemical Reactions
The study of photochemical and thermochemical reactions of this compound is crucial for understanding its stability, potential degradation pathways, and the formation of related substances under the influence of light and heat. While specific experimental studies on this particular compound are not extensively available in the public domain, its behavior can be predicted based on the well-established reactivity of α-amino ketones.
Photochemical Reactions
The photochemical reactivity of ketones is primarily governed by the Norrish Type I and Norrish Type II reactions, which are photochemical cleavage processes originating from an excited state of the carbonyl group. researchgate.netwikipedia.orgnih.gov
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgedurev.in For this compound, this would lead to the formation of a benzoyl radical and an aminoalkyl radical. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, including recombination, disproportionation, or reaction with the solvent or other molecules.
The probable Norrish Type I cleavage of this compound is illustrated in the table below.
| Reactant | Primary Radical Intermediates | Potential Secondary Products |
|---|---|---|
| This compound | Benzoyl radical | Benzaldehyde (via hydrogen abstraction) |
| 2-Amino-2-ethylpentyl radical | 2-Ethyl-2-aminopentane (via hydrogen abstraction), Recombination products |
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. researchgate.netwikipedia.org This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (the Yang cyclization) or cleave to yield an enol and an alkene. For this compound, the presence of abstractable γ-hydrogens on the pentyl chain makes this pathway plausible.
The potential Norrish Type II reaction pathways for this compound are outlined in the table below.
| Reactant | Intermediate | Potential Products |
|---|---|---|
| This compound | 1,4-Biradical | Cyclobutanol derivative (from Yang cyclization) |
| Enol of acetophenone (B1666503) and 2-aminopent-1-ene (from cleavage) |
Thermochemical Reactions
Information regarding the specific thermochemical reactions of this compound is limited. However, studies on structurally similar compounds, such as α-pyrrolidinopentiophenone (α-PVP), have shown that these molecules can undergo thermal degradation, particularly at elevated temperatures like those encountered in gas chromatography/mass spectrometry (GC/MS) analysis. nih.gov
The thermal decomposition of α-PVP was observed to be influenced by the injection method and the surface activity of the inlet liner in the GC/MS system. nih.gov The proposed degradation product for α-PVP is an enamine formed through the loss of water. nih.gov A similar pathway could be hypothesized for this compound, where intramolecular cyclization followed by dehydration could lead to the formation of a stable heterocyclic compound.
Alternatively, simple fragmentation of the molecule could occur at high temperatures, leading to the cleavage of C-C or C-N bonds. The specific products would depend on the bond dissociation energies and the stability of the resulting fragments.
The following table summarizes the potential thermochemical degradation pathways for this compound based on the behavior of related compounds.
| Reactant | Proposed Pathway | Potential Products |
|---|---|---|
| This compound | Intramolecular cyclization and dehydration | Substituted dihydropyridine (B1217469) or related heterocycle |
| Thermal fragmentation | Smaller amines, alkylbenzenes, and carbonyl compounds |
It is important to emphasize that the reaction pathways and products described above are largely hypothetical and based on established principles of organic chemistry and studies of analogous compounds. Detailed experimental investigation is required to fully elucidate the photochemical and thermochemical behavior of this compound.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound. Through the analysis of various NMR experiments, the carbon framework, proton environments, and connectivity of 2-Amino-2-ethyl-1-phenylpentan-1-one can be unequivocally established.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the ethyl and propyl chains, and the labile protons of the primary amine group. The chemical shifts are influenced by neighboring functional groups, with the electron-withdrawing carbonyl group causing downfield shifts for adjacent protons.
The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include the carbonyl carbon at a significant downfield shift (~200 ppm), the aromatic carbons of the phenyl ring, the quaternary carbon at the C2 position, and the aliphatic carbons of the ethyl and propyl groups.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Phenyl (ortho) | 7.90 - 7.95 | Multiplet | 2H | Ar-H |
| Phenyl (meta, para) | 7.40 - 7.60 | Multiplet | 3H | Ar-H |
| Propyl-CH₂ | 1.80 - 1.95 | Multiplet | 2H | -C(NH₂)(Et)-CH₂ CH₂CH₃ |
| Ethyl-CH₂ | 1.70 - 1.85 | Quartet | 2H | -C(NH₂)(CH₂ CH₃)- |
| Amino-NH₂ | 1.50 - 2.50 | Broad Singlet | 2H | -NH₂ |
| Propyl-CH₂ | 1.20 - 1.35 | Multiplet | 2H | -CH₂CH₂ CH₃ |
| Ethyl-CH₃ | 0.88 | Triplet | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O | ~203.0 | Carbonyl |
| Phenyl (ipso) | ~137.0 | Ar-C |
| Phenyl (para) | ~133.0 | Ar-CH |
| Phenyl (ortho) | ~128.5 | Ar-CH |
| Phenyl (meta) | ~128.0 | Ar-CH |
| C2 | ~65.0 | Quaternary α-Carbon |
| Propyl-CH₂ | ~35.0 | -CH₂ CH₂CH₃ |
| Ethyl-CH₂ | ~28.0 | -CH₂ CH₃ |
| Propyl-CH₂ | ~17.0 | -CH₂CH₂ CH₃ |
| Propyl-CH₃ | ~14.0 | -CH₂CH₂CH₃ |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, COSY would show correlations within the propyl group (between the protons of its three carbons) and within the ethyl group (between the methylene (B1212753) and methyl protons). This confirms the integrity of these aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the ethyl methylene protons to the ethyl methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is vital for connecting the different fragments of the molecule. Key expected HMBC correlations would include:
Correlations from the protons of both the ethyl and propyl groups to the quaternary α-carbon (C2).
Correlations from the ortho-protons of the phenyl ring to the carbonyl carbon.
Correlations from the protons on the first methylene of the propyl chain to the carbonyl carbon.
The C2 carbon atom in this compound is a stereocenter, meaning the compound is chiral and exists as a pair of enantiomers (R and S forms). Standard NMR spectroscopy does not distinguish between enantiomers. However, the use of chiral shift reagents (e.g., lanthanide complexes like Eu(hfc)₃) can resolve the signals of the two enantiomers. In the presence of such a reagent, the compound forms transient diastereomeric complexes, which have different NMR spectra. This would cause specific signals in the ¹H NMR spectrum (for example, the triplets corresponding to the methyl groups) to split into two distinct signals of equal intensity, allowing for the determination of enantiomeric purity.
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for assessing the purity of a sample of this compound. The sample is vaporized and passed through a GC column, which separates the target compound from any impurities or residual solvents based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a distinct mass spectrum for each substance, allowing for their identification.
The electron ionization (EI) mass spectrum of the parent compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (205.30 g/mol ). The fragmentation pattern would be dominated by characteristic cleavages adjacent to the carbonyl and amino functional groups (alpha-cleavage).
Predicted Key Fragments in EI-MS
| m/z | Ion Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 176 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 162 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 100 | [C₆H₁₄N]⁺ | Iminium ion from cleavage between C1 and C2 |
LC-MS is another powerful separation and detection technique, particularly suited for compounds that are not easily vaporized. Using a soft ionization technique like electrospray ionization (ESI), LC-MS analysis of this compound would typically show a prominent protonated molecular ion [M+H]⁺ at m/z 206.154.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound (C₁₃H₁₉NO), HRMS would be used to confirm the identity of the molecular ion and its major fragments by matching their experimentally measured exact masses to the theoretically calculated values.
Predicted HRMS Data
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | [C₁₃H₂₀NO]⁺ | 206.15394 |
| [M+Na]⁺ | [C₁₃H₁₉NNaO]⁺ | 228.13588 |
Fragmentation Pathway Analysis and Isotopic Pattern Verification
Mass spectrometry provides critical data on the molecular weight and fragmentation behavior of this compound. The molecular formula, C₁₃H₁₉NO, corresponds to a nominal mass of 205 amu. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation, primarily driven by cleavage adjacent to the carbonyl and amino functional groups, a process known as alpha-cleavage. nih.govlibretexts.orglibretexts.org
The fragmentation of cathinone (B1664624) derivatives is typically dominated by α-cleavage at both the amine and carbonyl locations. nih.gov The primary fragmentation pathways for this compound are predicted to be:
Benzoyl Cation Formation: Cleavage of the bond between the carbonyl carbon and the α-carbon is a highly favorable pathway, leading to the formation of the stable benzoyl cation at a mass-to-charge ratio (m/z) of 105. The other fragment would be a radical species that is not detected.
Alpha-Cleavage at the Amino Group: The bonds adjacent to the nitrogen atom are also susceptible to cleavage. Loss of the propyl group (C₃H₇•) would result in a fragment ion at m/z 162. Alternatively, loss of the ethyl group (C₂H₅•) would produce a fragment ion at m/z 176. The most stable fragment is often the one that results from the loss of the largest alkyl radical.
A summary of the predicted major fragment ions is presented in the table below.
| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Fragmentation Pathway |
| [C₆H₅CO]⁺ | 105 | α-cleavage at the carbonyl group |
| [M - C₃H₇]⁺ | 162 | α-cleavage with loss of the propyl radical |
| [M - C₂H₅]⁺ | 176 | α-cleavage with loss of the ethyl radical |
| [M]⁺• | 205 | Molecular Ion |
Isotopic Pattern Verification: High-resolution mass spectrometry (HRMS) allows for the verification of the elemental composition by analyzing the isotopic pattern of the molecular ion. mswil.comucdavis.edu The natural abundances of isotopes, primarily ¹³C, ¹⁵N, and ¹⁷O, create a distinct pattern of peaks. For C₁₃H₁₉NO, the theoretical isotopic distribution shows a prominent M+1 peak with an intensity of approximately 14.7% relative to the monoisotopic peak (M). This is primarily due to the probability of incorporating a single ¹³C atom. Comparing the experimentally observed isotopic pattern with the calculated theoretical pattern provides strong evidence for the assigned molecular formula. eawag.chshef.ac.uksisweb.com
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FTIR and Raman techniques, offers a molecular fingerprint based on the characteristic vibrations of chemical bonds.
FTIR spectroscopy is particularly sensitive to polar bonds and provides clear signals for the key functional groups within this compound. instanano.com The expected absorption bands are detailed below. pg.edu.pllibretexts.orgvscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, Two Bands |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
| C=O (Ketone) | Stretching | 1680 - 1700 | Strong, Sharp |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium to Weak |
| N-H (Amine) | Bending | 1590 - 1650 | Medium |
The carbonyl (C=O) stretching frequency is of particular diagnostic value. For an aromatic ketone, this peak typically appears around 1685 cm⁻¹, shifted to a lower wavenumber compared to aliphatic ketones due to conjugation with the phenyl ring. vscht.cz The presence of two distinct N-H stretching bands confirms the primary amine group.
Raman spectroscopy complements FTIR by providing strong signals for non-polar, symmetric bonds. ondavia.com For this compound, Raman spectroscopy is particularly useful for identifying the vibrations of the aromatic ring and the carbon backbone. ias.ac.inresearchgate.net
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H (Aromatic) | Stretching | 3050 - 3070 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
| C=O (Ketone) | Stretching | 1680 - 1700 | Weak to Medium |
| C=C (Aromatic) | Ring Breathing/Stretching | 1580 - 1610 and ~1000 | Strong |
| C-N | Stretching | 1100 - 1300 | Medium |
The aromatic C=C ring stretching and the symmetric "ring breathing" mode (around 1000 cm⁻¹) are typically prominent in the Raman spectrum. iaea.orghanyang.ac.kr In contrast, the polar C=O bond, which gives a very strong signal in FTIR, produces a weaker signal in Raman spectroscopy.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography yields the precise three-dimensional arrangement of atoms in the solid state. carleton.edu
As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, SCXRD remains the definitive method for unambiguous structural elucidation. nih.govresearchgate.net
Should a suitable single crystal be obtained and analyzed, SCXRD would provide a wealth of information:
Absolute Configuration: The molecule possesses a chiral center at the α-carbon. SCXRD analysis can determine the absolute configuration (R or S) of this stereocenter without ambiguity.
Conformational Analysis: It would reveal the precise torsion angles of the alkyl chains and the orientation of the phenyl group relative to the rest of the molecule.
Bond Lengths and Angles: Exact measurements of all bond lengths and angles would confirm the molecular geometry. carleton.edu
Tautomeric Forms: The analysis would definitively confirm that the molecule exists in the keto-amine form in the solid state, as opposed to any potential enol-imine tautomer.
Studies on related synthetic cathinone derivatives have successfully used SCXRD for definitive identification and structural characterization. nih.govresearchgate.net
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. ias.ac.inmdpi.comrsc.org Based on the functional groups present in this compound, the following interactions are expected to be significant in its crystal packing:
Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. Therefore, strong N-H···O hydrogen bonds are expected to be a dominant structure-directing interaction, likely forming chains or networks that link the molecules together. rsc.orgnih.govmdpi.com
Van der Waals Forces: Dispersion forces between the aliphatic ethyl and propyl chains will also play a crucial role in the efficient packing of the molecules in the crystal.
Polymorphism Studies and Co-crystallization Phenomena
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for chemical compounds, as different polymorphs can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the phenomenon is known to occur in structurally related synthetic cathinones. For instance, ethylone (B12757671) hydrochloride, another synthetic cathinone, has been demonstrated to exist as two distinct conformational polymorphs. nih.gov These polymorphs are distinguishable by techniques such as Fourier-transform infrared (FTIR) spectroscopy, FT-Raman spectroscopy, powder X-ray diffraction (PXRD), and solid-state nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Given the structural similarities, it is plausible that this compound could also exhibit polymorphism. The presence of a flexible ethyl and propyl group on the chiral carbon, along with the phenyl ring, allows for various conformational possibilities that could stabilize into different crystal lattices under specific crystallization conditions (e.g., solvent, temperature, and pressure). The identification and characterization of potential polymorphs would be crucial for understanding its stability and physicochemical behavior.
Co-crystallization Phenomena
Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second, different molecule (a coformer) into the crystal lattice. This can influence properties such as solubility, melting point, and stability. There is a lack of specific research on the co-crystallization of this compound in the available scientific literature. However, the presence of functional groups capable of forming hydrogen bonds—specifically the secondary amine and the carbonyl group—suggests that it is a viable candidate for forming co-crystals with pharmaceutically acceptable coformers. The formation of co-crystals or molecular salts can be achieved with coformers containing functional groups like carboxylic acids, amides, or phenols. mdpi.com Such studies would be a valuable avenue for future research to explore the modification of this compound's solid-state properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. cfsre.org In the case of this compound, the primary chromophore is the phenyl ketone moiety.
The key electronic transitions expected for this compound are:
π → π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically associated with the aromatic phenyl ring and the carbonyl group's C=O double bond. These transitions are generally of high intensity.
n → π* transitions: This involves the promotion of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are characteristically of lower intensity compared to π → π* transitions.
Analytical data for α-Ethylaminopentiophenone hydrochloride, a synonym for the hydrochloride salt of the target compound, indicates a maximum absorption wavelength (λmax).
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| α-Ethylaminopentiophenone hydrochloride | Not Specified | 250 | Cayman Chemical |
This absorption maximum at 250 nm is characteristic of the electronic transitions within the conjugated system of the phenyl ketone group. The position and intensity of this absorption band can be influenced by the solvent polarity and pH, which can affect the electronic environment of the chromophore.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformation
Due to the presence of a stereocenter at the α-carbon, this compound is a chiral molecule and exists as a pair of enantiomers (R and S forms). nih.gov Chiroptical spectroscopy techniques, particularly Electronic Circular Dichroism (ECD), are powerful tools for distinguishing between enantiomers and providing information about their absolute configuration and conformation in solution. nih.gov
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers will produce mirror-image ECD spectra, with one enantiomer showing positive Cotton effects (positive peaks) where the other shows negative Cotton effects (negative peaks). This property makes ECD an invaluable technique for:
Determining Enantiomeric Purity: The magnitude of the ECD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. By comparing the ECD spectrum of a sample to that of an enantiomerically pure standard, the enantiomeric purity can be quantified.
Assigning Absolute Configuration: Through comparison of experimentally measured ECD spectra with spectra predicted by quantum-mechanical calculations (such as time-dependent density functional theory, TDDFT), the absolute configuration (R or S) of a chiral center can be determined. nih.gov This approach has been successfully applied to other synthetic cathinones. aps.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For a molecule like 2-Amino-2-ethyl-1-phenylpentan-1-one, DFT methods can elucidate its structural and electronic characteristics with high precision.
Optimization of Molecular Geometry and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve exploring different conformations arising from the rotation around its single bonds.
Due to the presence of a chiral center at the second carbon atom and the flexibility of the ethyl and propyl groups, multiple low-energy conformers are expected to exist. A systematic conformational search, often coupled with DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set), would identify these stable structures. The relative energies of these conformers would indicate their population distribution at a given temperature.
Illustrative Optimized Geometrical Parameters for a Representative Conformer of this compound
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length (Å) | C=O | ~1.23 Å |
| C-N | ~1.47 Å | |
| C-C (phenyl) | ~1.39 Å | |
| Bond Angle (°) | O=C-C | ~120° |
| C-N-H | ~109.5° | |
| Dihedral Angle (°) | O=C-C-N | Varies with conformation |
Note: The data in this table is representative and based on typical values for similar functional groups in related molecules, as direct computational results for this compound are not available.
Electronic Structure Analysis: Molecular Orbitals (HOMO/LUMO), Electrostatic Potential (ESP) Maps
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com
For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely centered around the carbonyl group, suggesting this is the most susceptible region for nucleophilic attack.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas and are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this molecule, the ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydrogen atoms of the amino group.
Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
Note: These values are illustrative and based on DFT calculations for analogous cathinone (B1664624) derivatives.
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. rsc.orgnih.gov By calculating the vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can be a powerful tool for identifying the compound and interpreting experimental spectroscopic data. academie-sciences.fr
Key vibrational modes would include the C=O stretching frequency of the ketone group (typically around 1680-1700 cm⁻¹), N-H stretching of the amino group (around 3300-3500 cm⁻¹), and C-H stretching from the aromatic and aliphatic parts of the molecule. Comparing the calculated frequencies with experimental data can confirm the molecule's structure and conformational state. rsc.org
Reactivity Indices and Fukui Function Analysis
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. scirp.org The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. scm.comnih.gov
For this compound, the Fukui function for nucleophilic attack (f⁺) would likely be highest at the carbonyl carbon, confirming it as the primary electrophilic site. The Fukui function for electrophilic attack (f⁻) would be expected to be concentrated on the nitrogen atom and certain carbons of the phenyl ring, identifying them as the main nucleophilic centers. researchgate.net These indices provide a more quantitative picture of the reactivity patterns suggested by the HOMO/LUMO analysis and ESP maps.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility and dynamics.
Conformational Flexibility and Rotational Dynamics
MD simulations of this compound, typically performed in a solvent environment to mimic realistic conditions, would reveal the molecule's accessible conformations and the transitions between them. By tracking the dihedral angles of the rotatable bonds over the simulation time, one can understand the flexibility of the ethyl and propyl side chains and their preferred orientations relative to the phenyl ring.
The simulations can also be used to calculate the energy barriers for rotation around key single bonds. This information is crucial for understanding the molecule's dynamic behavior and how its shape fluctuates, which can be important for its interactions with other molecules. Studies on similar molecules like amphetamine have successfully used MD to determine the relative populations of different conformers in solution. nih.gov
Illustrative Rotational Energy Barriers for Key Dihedral Angles in this compound
| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |
| C(phenyl)-C(carbonyl)-C(amine)-N | Rotation around the C-C bond adjacent to the carbonyl | 3-5 kcal/mol |
| C(carbonyl)-C(amine)-C(ethyl)-C | Rotation of the ethyl group | 2-4 kcal/mol |
Note: These are estimated values based on typical rotational barriers for similar chemical bonds and are intended to be illustrative.
Solvent Effects on Molecular Conformation and Interaction
The conformation of this compound, like other flexible molecules, is significantly influenced by its surrounding solvent environment. While specific studies on this compound are not extensively available, the principles can be understood from research on analogous molecules such as synthetic cathinones and amphetamines.
In a vacuum or non-polar solvent, the conformation is primarily dictated by intramolecular forces like steric hindrance and weak hydrogen bonds. However, in polar solvents such as water, intermolecular hydrogen bonding between the solvent and the polar functional groups of the molecule (the amino and ketone groups) plays a dominant role. These interactions can stabilize conformations that might be energetically unfavorable in the gas phase.
For instance, computational studies on cyclic synthetic cathinones have utilized density functional theory (DFT) to determine stable conformers in solution. researchgate.net This approach helps in understanding how the solvent environment influences the relative energies and populations of different conformations. researchgate.net For flexible molecules like this compound, the ethyl and propyl groups attached to the alpha-carbon, as well as the ethyl group on the nitrogen, can rotate, leading to a complex conformational landscape. The presence of a solvent can alter the energy barriers for these rotations, thereby affecting the dynamic equilibrium of conformers.
Dynamics of Ligand-Target Recognition (General Principles)
The interaction of a small molecule like this compound with a biological target, such as a receptor or transporter protein, is a dynamic process. Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating these interactions.
Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. For synthetic cathinones, docking studies have identified key amino acid residues within the binding pockets of targets like the human dopamine (B1211576) transporter (hDAT). tandfonline.comresearchgate.netnih.gov These studies reveal that interactions are often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. tandfonline.comresearchgate.netnih.gov
Molecular dynamics simulations provide a more dynamic picture of the binding process, showing how the ligand and target move and adapt to each other over time. MD simulations of cathinone analogs with hDAT have shown that these ligands can remain stable within the active site through various non-bonded interactions. tandfonline.comresearchgate.netnih.gov The simulations can also reveal the role of water molecules in mediating ligand-target interactions and help in understanding the conformational changes that occur upon binding. These computational approaches are essential for rationalizing the structure-activity relationships observed for this class of compounds. tandfonline.comresearchgate.netnih.gov
Intermolecular Interaction and Crystal Structure Analysis
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Understanding these interactions is key to predicting crystal packing and physical properties. While the specific crystal structure of this compound is not publicly available, analysis of related cathinone derivatives provides a framework for what can be expected.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts with neighboring molecules.
For example, a Hirshfeld surface analysis of methylone hydrochloride, a related synthetic cathinone, revealed the primary contributions to crystal packing. The analysis generates a 3D surface around the molecule, colored to indicate different types of intermolecular contacts. Two-dimensional "fingerprint plots" are derived from this surface, which summarize the intermolecular interactions in a quantitative manner.
In the case of methylone hydrochloride, the most significant intermolecular contacts were found to be H···H, Cl···H, and O···H interactions. The fingerprint plot for this compound showed that H···H contacts accounted for the largest portion of the surface area (39.7%), followed by Cl···H (20.6%) and O···H (20.9%) contacts. These findings indicate that the supramolecular structure is primarily determined by hydrogen bonding and van der Waals forces. A similar analysis of this compound would likely reveal the importance of N-H···O and C-H···O hydrogen bonds, as well as H···H contacts, in its crystal packing.
Quantitative Analysis of Non-Covalent Interactions (NCI)
Non-covalent interactions (NCI) are fundamental to understanding molecular recognition and crystal engineering. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be quantitatively analyzed using computational methods.
The Hirshfeld surface analysis provides a semi-quantitative measure of the prevalence of different types of intermolecular contacts. Further quantitative insights can be gained through methods like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to characterize the nature and strength of chemical bonds and non-covalent interactions.
For cathinone derivatives, NCI analysis can reveal the subtle interplay of forces that dictate their solid-state architecture. For instance, the presence of a phenyl ring allows for potential π-π stacking interactions, while the amino and ketone groups are prime sites for hydrogen bonding. The strength of these interactions can be influenced by the nature and position of substituents on the molecule.
Energy Framework Analysis of Crystal Lattices
Energy framework analysis is a computational tool used to visualize and quantify the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, breaking them down into electrostatic, polarization, dispersion, and repulsion components.
Studies on aminopyridine derivatives have demonstrated the utility of this approach. researchgate.net The interaction energies are represented by cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the strength of the interaction. researchgate.net This provides a clear visual representation of the dominant forces in the crystal structure. researchgate.net
Structure-Activity Relationship (SAR) Modeling
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For synthetic cathinones, SAR studies have provided valuable insights into how modifications to the molecular scaffold affect their interaction with biological targets.
The general structure of a substituted cathinone can be divided into three main regions for SAR analysis: the aromatic ring, the alkyl side chain, and the terminal amino group. acs.org
Aromatic Ring Substitutions: Modifications to the phenyl ring can significantly alter a compound's potency and selectivity. For example, adding substituents to the 4-position of the phenyl ring has been shown to increase activity at the serotonin (B10506) transporter (SERT) relative to the dopamine transporter (DAT).
Alkyl Side Chain Modifications: The length and branching of the alkyl chain (the pentan-1-one backbone in this case) influence the compound's lipophilicity and how it fits into the binding pocket of a receptor. The ethyl group at the alpha-position of this compound is a key structural feature.
Amino Group Substitutions: The nature of the substituent on the amino group is a critical determinant of activity. In the case of this compound, the N-ethyl group is an important feature. Studies on other cathinones have shown that increasing the size of the N-alkyl substituent can affect potency and the mechanism of action (e.g., whether the compound acts as a transporter substrate or inhibitor). nih.gov
Quantitative structure-activity relationship (QSAR) models can be developed to mathematically describe these relationships. These models use molecular descriptors (e.g., size, lipophilicity, electronic properties) to predict the biological activity of new compounds. For synthetic cathinones, QSAR studies have correlated properties like the volume and lipophilicity of the α-substituent with their potency as DAT reuptake inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Development and Validation
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For synthetic cathinones, QSAR models have been developed to predict their potency as inhibitors or releasers at monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). acs.orgnih.gov
The development of a QSAR model typically involves the calculation of a wide range of molecular descriptors for a set of molecules with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that quantitatively describes the relationship between these descriptors and the observed activity.
A crucial aspect of QSAR modeling is its validation to ensure its predictive power for new, untested compounds. This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a test set of molecules that were not included in the model development.
While a specific QSAR model for this compound has not been published, studies on related cathinones have highlighted the importance of features such as the nature of the substituent on the amino group and the length of the alkyl chain in determining their interaction with monoamine transporters. nih.gov For instance, the size and lipophilicity of the α-substituent have been shown to correlate with the potency of cathinone analogs as DAT reuptake inhibitors. nih.gov
To illustrate the principles of QSAR, the following conceptual data table outlines the structure of a dataset that could be used to develop a QSAR model for a series of synthetic cathinones.
| Compound | Biological Activity (pIC50) | Molecular Weight | LogP | Molecular Surface Area (Ų) |
|---|---|---|---|---|
| Cathinone | 6.5 | 149.19 | 1.2 | 160.5 |
| Methcathinone | 6.8 | 163.22 | 1.5 | 170.2 |
| Ethcathinone | 7.1 | 177.25 | 1.8 | 180.1 |
| Pentedrone (B609907) | 7.5 | 191.27 | 2.3 | 195.8 |
| This compound | - | 205.30 | 2.6 | 205.7 |
This table is for illustrative purposes only and does not represent actual experimental data for a specific QSAR study.
Pharmacophore Modeling for Bioactive Conformations
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are crucial for binding to a biological target.
For synthetic cathinones, which primarily act as monoamine transporter ligands, pharmacophore models can elucidate the key structural requirements for interaction with the binding sites of DAT, SERT, and NET. frontiersin.orgnih.gov These models are typically generated based on a set of active ligands, a known protein-ligand complex structure, or a combination of both.
While a specific pharmacophore model for this compound has not been reported, general pharmacophore models for monoamine transporter inhibitors often include:
A positively ionizable feature, corresponding to the protonated amine group present in most cathinones.
One or more hydrophobic/aromatic features, representing the phenyl ring.
A hydrogen bond acceptor feature, which can be the keto group.
The spatial arrangement of these features is critical for high-affinity binding. Pharmacophore models can be used for virtual screening of large compound libraries to identify novel potential ligands, for lead optimization, and for understanding structure-activity relationships.
The following is a conceptual representation of a pharmacophore model for a cathinone derivative interacting with a monoamine transporter.
| Pharmacophoric Feature | Description | Typical Chemical Group |
|---|---|---|
| Positive Ionizable | Forms ionic interactions with acidic residues in the binding site. | Protonated secondary or tertiary amine |
| Aromatic Ring | Engages in π-π stacking or hydrophobic interactions. | Phenyl group |
| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor residues in the binding site. | Carbonyl oxygen |
| Hydrophobic | Occupies a hydrophobic pocket in the binding site. | Alkyl chain |
Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor).
For synthetic cathinones, molecular docking studies have been instrumental in hypothesizing their binding poses within the monoamine transporters. rsc.orgresearchgate.netmdpi.com Since the crystal structures of human monoamine transporters are not fully resolved, these studies often rely on homology models built using the crystal structure of a related bacterial transporter, such as the leucine (B10760876) transporter (LeuT), as a template. frontiersin.org
Docking simulations of various cathinone derivatives into DAT, SERT, and NET models have revealed key amino acid residues that are likely involved in their binding. researchgate.net These interactions often include:
An ionic interaction between the protonated amine of the cathinone and a conserved aspartate residue in the transporter.
Aromatic interactions (π-π stacking) between the phenyl ring of the cathinone and aromatic residues such as tyrosine and phenylalanine in the binding pocket.
Hydrogen bonding between the keto group and polar residues.
While specific docking studies for this compound are not available, its structural similarity to other synthetic cathinones suggests that it would likely adopt a similar binding mode. The ethyl group on the amine and the propyl group at the alpha position would be accommodated within specific hydrophobic pockets of the transporter, influencing its binding affinity and selectivity.
Below is a conceptual table summarizing the potential interactions of a cathinone derivative within a monoamine transporter binding site, as might be predicted by a molecular docking study.
| Ligand Atom/Group | Receptor Residue | Interaction Type | Estimated Distance (Å) |
|---|---|---|---|
| Protonated Amine | Aspartic Acid (e.g., Asp79 in DAT) | Ionic Interaction | ~2.8 |
| Phenyl Ring | Phenylalanine (e.g., Phe320 in DAT) | π-π Stacking | ~4.5 |
| Carbonyl Oxygen | Serine (e.g., Ser422 in DAT) | Hydrogen Bond | ~3.0 |
| Alkyl Chain | Valine, Leucine | Hydrophobic Interaction | - |
This table is a generalized representation and specific interacting residues and distances would vary depending on the specific transporter and ligand.
Mechanistic Biological and Biochemical Investigations
Molecular Interactions with Biological Targets
The primary mechanism of action for 2-Amino-2-ethyl-1-phenylpentan-1-one involves its interaction with monoamine transporters, which are crucial for regulating the concentration of neurotransmitters in the synaptic cleft.
Research has demonstrated that this compound is a potent inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). who.intnih.gov Its activity at the serotonin (B10506) transporter (SERT) is considerably lower. who.intnih.gov One study reported that N-ethylpentedrone inhibited DAT and NET at significantly lower concentrations than cocaine. who.int The inhibitory potency of N-ethylpentedrone at the dopamine and serotonin transporters is summarized in the table below.
| Transporter | IC50 (µM) |
| DAT | 0.0248 |
| SERT | 6.37 |
Data sourced from in vitro studies on human transporters.
The high DAT/SERT ratio suggests a strong potential for psychostimulant effects. nih.gov
At the cellular level, this compound functions as an inhibitor of the dopamine transporter, meaning it blocks the reuptake of dopamine without inducing its release. nih.gov In contrast, it acts as a substrate at the serotonin transporter, indicating that it can be transported into the presynaptic neuron and cause the release of serotonin. nih.gov This hybrid activity profile, acting as an inhibitor at one transporter and a substrate at another, is a characteristic feature of some synthetic cathinones. nih.gov
Currently, there is a lack of specific research investigating the direct interactions of this compound with G-protein coupled receptors (GPCRs). While compounds of this class can indirectly affect GPCR signaling through their modulation of monoamine levels, direct binding and functional data are not available in the reviewed scientific literature.
There is no available scientific literature detailing the enzyme inhibition kinetics or the mechanism of action of this compound on enzymes such as cholinesterases.
Biotransformation and Metabolic Pathways
The metabolism of this compound has been investigated using in vitro hepatic models to understand its stability and identify its metabolic products.
Studies utilizing human, rat, and mouse liver microsomes have shown that this compound is metabolized at different rates across species, with the human model showing the slowest metabolism. mdpi.comnih.gov The metabolic stability parameters are presented in the table below.
| Hepatic System | Elimination Half-life (t1/2, min) | In Vitro Intrinsic Clearance (Clint, in vitro, µL/min/mg) |
| Human Liver Microsomes | 770 | 3.6 |
| Mouse Liver Microsomes | 187 | 14.8 |
| Rat Liver Microsomes | 12.1 | 229 |
Data from in vitro studies with liver microsomes. mdpi.comnih.gov
The primary metabolic pathways for this compound are Phase I reactions, which include:
N-dealkylation: Removal of the ethyl group from the amine. mdpi.comresearchgate.net
Beta-ketone reduction: Reduction of the ketone group to a hydroxyl group. mdpi.comresearchgate.net
Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring. mdpi.comresearchgate.net
Aliphatic hydroxylation: Addition of a hydroxyl group to the alkyl chain. mdpi.comresearchgate.net
Following these Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, such as O-glucuronidation. mdpi.comresearchgate.net In human liver microsomes, the major metabolite formed is through the beta-ketone reduction pathway. mdpi.com A total of twelve metabolites have been identified across the different in vitro models. mdpi.comnih.gov
Identification of Primary Metabolic Enzymes (e.g., Cytochrome P450 isoforms, Flavin-containing Monooxygenases)
The metabolism of this compound, also known as N-ethylpentedrone (NEP), is primarily hepatic. While specific cytochrome P450 (CYP450) isoforms responsible for its metabolism have not been definitively identified in the scientific literature, in vitro studies using human liver microsomes (HLM) confirm the involvement of microsomal enzymes in its biotransformation. mdpi.com Liver microsomes are rich in CYP450 enzymes, which are well-known to catalyze Phase I oxidative reactions such as hydroxylation and N-dealkylation observed in the metabolism of this compound. mdpi.comnih.gov The specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) that exhibit the highest affinity for this compound as a substrate require further investigation through reaction phenotyping studies. nih.gov Similarly, the role of other significant metabolic enzyme systems, such as flavin-containing monooxygenases (FMOs), in the metabolism of this compound has not yet been elucidated.
Characterization of Phase I and Phase II Metabolic Transformations
The biotransformation of this compound proceeds through both Phase I and Phase II metabolic pathways. mdpi.comnih.gov In vitro studies utilizing human, rat, and mouse liver microsomes have identified several key metabolic transformations. mdpi.com
Phase I Metabolism:
Phase I metabolism of this compound involves a series of reactions aimed at introducing or exposing functional groups, thereby increasing the molecule's polarity. mdpi.com The primary Phase I metabolic pathways identified are:
N-dealkylation: This process involves the removal of the ethyl group from the nitrogen atom, resulting in the formation of an amino metabolite. mdpi.com
Beta-ketone reduction: The ketone group on the beta-carbon is reduced to a secondary alcohol, forming a hydroxyl metabolite. mdpi.com
Aromatic hydroxylation: A hydroxyl group is added to the phenyl ring of the molecule. mdpi.com
Aliphatic hydroxylation: Hydroxylation occurs on the alkyl side chain. mdpi.com
Phase II Metabolism:
Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. mdpi.comnih.gov The main Phase II pathway identified for this compound metabolites is:
Glucuronidation: An O-glucuronide conjugate is formed, which has been detected in urine samples. mdpi.comnih.gov The presence of NEP-glucuronide has been noted as relevant in human urine analysis. nih.gov
A study investigating the metabolic profile in human urine after administration confirmed keto group reduction, hydroxylation, and dealkylation as common metabolic pathways. nih.gov
Comparative Metabolic Profiles Across Species (In Vitro Models)
Significant interspecies differences in the metabolism of this compound have been observed in in vitro studies using liver microsomes from different species. A comparative study using rat (RLM), mouse (MLM), and human (HLM) liver microsomes revealed substantial variations in the rate and profile of metabolism. mdpi.com
The rate of metabolism was found to be most rapid in the rat model, followed by the mouse and then the human model, which exhibited the slowest metabolic rate. mdpi.com This is reflected in the in vitro elimination half-lives and intrinsic clearance values presented in the table below.
| Parameter | Rat (RLM) | Mouse (MLM) | Human (HLM) |
|---|---|---|---|
| In Vitro Elimination Half-life (t1/2, min) | 12.1 | 187 | 770 |
| In Vitro Intrinsic Clearance (Clint, in vitro, µL/min/mg) | 229 | 14.8 | 3.6 |
| In Vivo Intrinsic Clearance (Clint, in vivo, mL/min/kg) | 128 | 58.3 | 3.7 |
The production of metabolites also varied across the species. For instance, the N-dealkylated metabolite was more prominent in the rat and mouse models compared to the human model. mdpi.com Conversely, the beta-ketone reduction metabolite was a major product in both rat and human liver microsomes. mdpi.com These differences highlight the importance of selecting appropriate animal models for preclinical studies to accurately predict human pharmacokinetics. mdpi.com
Chirality and Enantioselective Biological Responses
While specific studies on the enantioselective activity of this compound are limited, research on structurally related synthetic cathinones strongly suggests that its enantiomers are likely to exhibit different biological activities. For many chiral drugs, enantiomers can display significant differences in their pharmacodynamic and pharmacokinetic properties due to stereoselective interactions with biological macromolecules. nih.gov
For example, in the case of the related cathinone (B1664624) α-pyrrolidinovalerophenone (α-PVP), the S-enantiomer was found to be significantly more potent than the R-enantiomer at inhibiting dopamine and norepinephrine uptake. nih.gov The S-enantiomer was also primarily responsible for the locomotor stimulant and cardiovascular effects of the racemic mixture. nih.gov Given the structural similarities, it is plausible that the enantiomers of this compound also exhibit differential activity at their target sites, with one enantiomer likely being more potent than the other.
Metabolizing enzymes often show a preference for one enantiomer over the other, leading to stereoselective metabolism. nih.gov This can result in different metabolic profiles and clearance rates for each enantiomer, impacting their duration and intensity of action. Although specific data on the stereoselective metabolism of this compound is not currently available, studies on other chiral cathinones have demonstrated this phenomenon. For instance, the metabolism of mephedrone has been shown to be stereoselective. semanticscholar.org It is therefore highly probable that the biotransformation of this compound is also stereoselective, with the enzymes involved, likely CYP450s, preferentially metabolizing one enantiomer. nih.gov Further research is needed to isolate the enantiomers and characterize their individual metabolic fates.
Structure-Activity Relationship (SAR) for Biological Mechanisms
The biological activity of synthetic cathinones like this compound is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on related compounds provide insights into how molecular modifications influence their pharmacological effects.
For N-ethyl substituted cathinones, the length of the α-carbon side chain has been shown to be a critical determinant of their activity. nih.gov A study on a series of N-ethyl-hexedrone analogues demonstrated that variations in the length of this alkyl chain significantly impact their potency as dopamine uptake inhibitors and their psychostimulant effects. nih.gov
Specifically, N-ethylpentedrone (NEP, with a propyl group at the α-carbon) and N-ethylhexedrone (NEH, with a butyl group) are potent dopamine uptake inhibitors. nih.govacs.org The high ratio of dopamine transporter (DAT) to serotonin transporter (SERT) inhibition for these compounds is associated with a high potential for abuse. acs.org The general SAR for this class of cathinones suggests that the N-ethyl group and the length of the α-alkyl chain are key for potent activity at the dopamine transporter. nih.gov Modifications to the phenyl ring, such as the introduction of substituents, can also modulate the activity and selectivity of these compounds.
Rational Design of Analogs Based on Mechanistic Insights
The rational design of analogs of substituted cathinones is often guided by an understanding of their interaction with biological targets, primarily monoamine transporters. For this class of compounds, medicinal chemistry efforts would typically focus on modifying key structural features to alter potency, selectivity, and mechanism of action (i.e., uptake inhibition versus substrate-releaser activity).
Key modifications could include:
Alterations to the α-alkyl group: The ethyl group at the α-position of this compound is a critical determinant of its activity. Increasing the length of this alkyl chain in related α-pyrrolidinophenones has been shown to enhance affinity for the dopamine (DAT) and norepinephrine (NET) transporters. nih.govnih.gov Therefore, analogs with varying α-alkyl substituents could be designed to modulate transporter affinity and selectivity.
Substitution on the aromatic ring: Introducing substituents on the phenyl ring is a common strategy to modulate the pharmacological profile. For example, para-substitution with bulky groups can shift selectivity towards the serotonin transporter (SERT). acs.org
N-alkylation: The nature of the substituent on the amino group can influence activity. While this compound is a primary amine, N-alkylation to secondary or tertiary amines, including incorporation into a pyrrolidine ring, is a common modification in synthetic cathinones that significantly impacts transporter interactions. nih.govnih.gov
Correlation of Structural Features with Specific Biological Potency or Selectivity (e.g., transporter selectivity)
The biological potency and selectivity of synthetic cathinones are intricately linked to their structural features. For compounds acting on monoamine transporters, the following correlations are generally observed:
α-Alkyl Chain Length: In the α-pyrrolidinophenone series of cathinones, a longer α-carbon chain generally correlates with increased potency at DAT and NET. nih.govnih.gov This suggests that the pentan-1-one backbone of this compound contributes significantly to its potential transporter interactions.
Aromatic Ring Substituents: The presence, position, and nature of substituents on the phenyl ring can drastically alter selectivity. For instance, adding a 4-methyl group to methcathinone enhances its selectivity for SERT. acs.org Conversely, many potent and selective DAT inhibitors are unsubstituted on the phenyl ring.
Amino Group Substitution: The presence of a pyrrolidine ring, as seen in compounds like α-PVP, generally leads to potent uptake inhibition at DAT and NET, with less activity at SERT. nih.gov In contrast, ring-substituted cathinones without the pyrrolidine moiety are more likely to act as transporter substrates, inducing neurotransmitter release. nih.gov
Table 1: Structure-Activity Relationships of Substituted Cathinones at Monoamine Transporters
| Structural Modification | Effect on Transporter Affinity/Selectivity | Reference |
| Increasing α-alkyl chain length | Increased affinity for DAT and NET | nih.govnih.gov |
| Phenyl ring substitution (e.g., para-methyl) | Can increase selectivity for SERT | acs.org |
| Pyrrolidine ring on the nitrogen | Potent DAT/NET uptake inhibition | nih.gov |
General Biological Activities (Mechanistic Exploration)
Beyond their well-documented effects on monoamine transporters, emerging research suggests that synthetic cathinones may possess other biological activities.
Antimicrobial Activity Mechanisms (e.g., membrane integrity, enzyme targets)
Recent studies have indicated that compounds derived from Catha edulis (khat), the plant from which cathinone is derived, exhibit antimicrobial properties. nih.govresearchgate.netnih.gov Some of these natural compounds have shown activity against multidrug-resistant bacteria, including Staphylococcus aureus and Escherichia coli. nih.govresearchgate.netnih.gov
While the specific mechanisms of antimicrobial action for synthetic cathinones like this compound have not been elucidated, potential mechanisms could involve:
Disruption of membrane integrity: The amphipathic nature of many synthetic cathinones could allow them to insert into bacterial cell membranes, disrupting their structure and function, leading to cell lysis.
Inhibition of essential enzymes: These compounds could potentially inhibit key bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.
Further research is necessary to confirm and characterize the antimicrobial potential and mechanisms of this class of compounds.
Impact on Cellular Signaling Cascades (e.g., cAMP pathway modulation)
The primary mechanism of action for many synthetic cathinones involves the modulation of neurotransmitter levels in the synaptic cleft by interacting with monoamine transporters. nih.gov This action indirectly influences downstream signaling cascades. For instance, dopamine and norepinephrine are known to modulate cellular signaling through G protein-coupled receptors (GPCRs), which can, in turn, affect the production of cyclic AMP (cAMP).
The cAMP-dependent pathway is a crucial signaling cascade that regulates a multitude of cellular functions. wikipedia.org It is conceivable that by altering dopamine and norepinephrine levels, synthetic cathinones could indirectly influence the cAMP pathway in neuronal cells. However, direct evidence for the interaction of this compound or other synthetic cathinones with components of the cAMP signaling cascade is currently lacking in the scientific literature. Any such effects would likely be secondary to their primary action on monoamine transporters.
Future Research Directions and Unanswered Questions
Development of Advanced Bioanalytical Methods for Mechanistic Studies
Future research into 2-Amino-2-ethyl-1-phenylpentan-1-one necessitates the development of sophisticated bioanalytical techniques to fully elucidate its mechanistic action. Current analytical methods provide foundational data, but more advanced methodologies are required to understand the compound's complex interactions within biological systems. The development of highly sensitive and specific assays using techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) would enable the precise quantification of the parent compound and its metabolites in various biological matrices. This would provide a clearer picture of its metabolic fate and pharmacokinetic profile. Furthermore, advanced molecular imaging techniques could offer spatial and temporal information about the compound's distribution and target engagement in real-time, offering unprecedented insights into its mechanism of action at the cellular and subcellular levels.
Comprehensive In Vitro and In Silico Modeling for Predictive Pharmacology
To accelerate the understanding of this compound, a concerted effort in computational and laboratory-based modeling is essential. In silico approaches, which involve computer simulations and mathematical algorithms, are crucial for predicting the properties and activities of molecules based on their structure. japsonline.comremedypublications.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical connection between the chemical structure of this compound and its derivatives with their biological effects. remedypublications.com This can help in predicting the activity of novel, unsynthesized analogs.
Molecular Docking and Dynamics: These simulation techniques can predict how the compound binds to specific biological targets, such as receptors and transporters. This provides insights into the structural basis of its pharmacological activity.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, which can help in translating in vitro data to in vivo outcomes. nih.gov
These computational methods, when used in conjunction with traditional in vitro experiments, create a powerful predictive framework. nih.gov This integrated approach can significantly reduce the time and costs associated with drug development studies by prioritizing the most promising molecular candidates for further investigation. japsonline.com
Below is a table summarizing the application of these modeling techniques:
| Modeling Technique | Application for this compound | Potential Outcome |
| QSAR | Correlate structural features with pharmacological activity. | Prediction of potency for new structural analogs. |
| Molecular Docking | Simulate binding pose and affinity at target sites. | Identification of key molecular interactions driving activity. |
| PBPK Modeling | Predict the ADME profile in virtual populations. | Estimation of pharmacokinetic parameters to guide further studies. |
Exploration of Novel Synthetic Strategies for Structural Diversity
The vicinal amino alcohol motif present in this compound is a key structural feature found in many biologically active compounds. researchgate.net Future research should focus on developing novel and efficient synthetic routes to create a diverse library of analogs. Exploring chemo-enzymatic and multi-step cascade reactions could provide greener and more efficient pathways to these molecules. researchgate.net
The strategic modification of different parts of the molecule could lead to a deeper understanding of its structure-activity relationship (SAR):
Aromatic Ring Substitution: Introducing various substituents on the phenyl ring can modulate electronic and steric properties, potentially altering target affinity and selectivity.
Alkyl Chain Modification: Varying the length and branching of the ethyl and propyl groups attached to the chiral center can probe the steric requirements of the binding pocket.
Amine and Ketone Functionalization: Modifying the amino and keto groups can influence the compound's physicochemical properties, such as its hydrogen bonding capacity and metabolic stability.
By systematically synthesizing and evaluating a wide range of derivatives, researchers can map the SAR of this chemical class, leading to the identification of compounds with optimized pharmacological profiles.
Deeper Understanding of Stereochemical Influence on Biological Pathways
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often has a profound impact on a drug's action and interaction with biological targets. nih.gov For chiral molecules like this compound, which possesses a stereocenter at the second carbon, the different stereoisomers (enantiomers) can exhibit distinct pharmacological properties.
Research has shown that for related compounds, stereochemistry can be a critical driver for potency, pharmacokinetics, and even the mechanism of action. nih.gov For example, in a series of 2-substituted-3-phenylpropyl analogs, the (S) and (R) enantiomers displayed significant differences in their binding affinity for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov Specifically, a 2-amino-substituted analog, (R)-8, showed high affinity for SERT, suggesting its potential as a dual-action ligand. nih.gov This highlights that a specific stereochemical configuration may be essential for potent and selective interaction with biological targets.
Future investigations must therefore focus on:
Chiral Synthesis and Separation: Developing methods to synthesize or separate the individual enantiomers of this compound in high purity.
Stereospecific Pharmacological Evaluation: Characterizing the distinct pharmacological and pharmacokinetic profiles of each isolated stereoisomer.
Computational Modeling of Stereoselectivity: Using molecular modeling to understand why biological targets differentiate between the enantiomers at an atomic level.
A thorough understanding of the stereochemical requirements for activity will be crucial for elucidating the compound's precise biological pathways and for the rational design of more selective molecules.
Q & A
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adopt the International Fragrance Association (IFRA) safety assessment framework, which includes: (i) Risk Identification : Evaluate acute toxicity (oral, dermal) using OECD Guideline 423. (ii) Exposure Limits : Establish acceptable use levels via Quantitative Risk Assessment (QRA2) for skin sensitization. (iii) Mitigation : Use PPE (gloves, lab coats) and fume hoods during synthesis. Reference Safety Data Sheets (SDS) for similar amino-ketones, such as 2'-Aminoacetophenone, which recommend storage at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 40°C, 60°C, and 80°C for 1–4 weeks (ICH Q1A guidelines).
- Humidity : 75% RH in climate-controlled chambers.
- Light : UV-Vis irradiation (ICH Q1B).
Analyze degradation products via HPLC-MS and compare with baseline NMR spectra. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Apply a three-step framework: (i) Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., via Cochrane Review tools). (ii) Methodological Audit : Compare experimental variables (e.g., cell lines, dosage regimes). For example, discrepancies in cytotoxicity may arise from differing MTT assay protocols. (iii) Longitudinal Replication : Re-test the compound under standardized conditions, as demonstrated in studies on presenteeism’s paradoxical effects .
Q. How can longitudinal study designs elucidate the compound’s pharmacological effects over time?
- Methodological Answer : Implement a three-wave panel design:
- Baseline : Measure acute toxicity (LD₅₀) in murine models.
- Intermediate (1–4 weeks) : Assess subchronic effects (e.g., organ histopathology).
- Long-term (6–12 months) : Monitor carcinogenicity or metabolic changes.
Use structural equation modeling (SEM) to link time-dependent variables, ensuring covariates like diet and genetic background are controlled .
Q. Which statistical methods are optimal for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equation) to EC₅₀/IC₅₀ calculations. For non-monotonic responses, use Bayesian hierarchical models to account for inter-study variability. Bootstrap resampling (10,000 iterations) validates confidence intervals, as seen in analyses of effort exertion mediators .
Q. How does X-ray crystallography enhance structural insights into this compound’s interactions with biological targets?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) and collect diffraction data (λ = 1.5418 Å, resolution ≤1.5 Å). Refine structures using SHELXL and visualize binding modes (H-bonding, hydrophobic pockets) in PyMOL. Cross-validate with molecular dynamics simulations (AMBER force field) to assess conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
